Cas no 2676864-03-0 (5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl-)
![5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl- structure](https://www.kuujia.com/scimg/cas/2676864-03-0x500.png)
5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl-
- 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- SCHEMBL23674503
- 3-bromo-7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine
- 3-bromo-7,7-dimethyl-5H,6H-pyrazolo[3,2-b][1,3]oxazine
- G68498
- CS-0255836
- BS-47648
- 2676864-03-0
-
- Inchi: 1S/C8H11BrN2O/c1-8(2)3-4-12-7-6(9)5-10-11(7)8/h5H,3-4H2,1-2H3
- InChI Key: TYMTUBWXROULOG-UHFFFAOYSA-N
- SMILES: O1CCC(C)(C)N2N=CC(Br)=C12
Computed Properties
- Exact Mass: 230.00548g/mol
- Monoisotopic Mass: 230.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 27Ų
5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1497599-1g |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 1g |
$1210.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01412209-100mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 100mg |
¥1283.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1326506-1g |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 98% | 1g |
¥6928 | 2023-03-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01412209-250mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 250mg |
¥2567.0 | 2023-03-11 | |
1PlusChem | 1P01XDNF-1g |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 1g |
$1154.00 | 2024-05-08 | |
Chemenu | CM1066817-250mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 250mg |
$440 | 2024-07-28 | |
1PlusChem | 1P01XDNF-50mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 50mg |
$127.00 | 2024-05-08 | |
Aaron | AR01XDVR-1g |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 1g |
$1222.00 | 2025-02-12 | |
Aaron | AR01XDVR-50mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 50mg |
$128.00 | 2025-02-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01412209-50mg |
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
2676864-03-0 | 97% | 50mg |
¥802.0 | 2023-03-11 |
5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl- Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Additional information on 5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl-
5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl-
The compound 5H-Pyrazolo[5,1-b][1,3]oxazine, 3-bromo-6,7-dihydro-7,7-dimethyl (CAS No. 2676864-03-0) is a heterocyclic organic compound with a unique structural arrangement that combines elements of pyrazole and oxazine rings. This compound has garnered significant attention in the scientific community due to its potential applications in various fields such as materials science and drug development. Recent studies have highlighted its role in the synthesis of advanced materials and its ability to act as a precursor for more complex molecules.
The pyrazolo[5,1-b][1,3]oxazine core of this compound is a fused bicyclic system that consists of a pyrazole ring fused to an oxazine ring. The presence of the bromine atom at the 3-position and the dimethyl substitution at the 7-position introduces significant steric and electronic effects. These features make the compound highly versatile in terms of reactivity and functionality. The dimethyl substitution at the 7-position contributes to the compound's stability and enhances its solubility in organic solvents.
Recent research has focused on the synthesis and characterization of this compound using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the electronic structure and bonding patterns within the molecule. Additionally, computational chemistry methods have been employed to predict the compound's reactivity under various conditions. The results suggest that this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
In terms of applications, 5H-Pyrazolo[5,1-b][1,3]oxazine derivatives have been explored for their potential use in drug design. The fused ring system provides a scaffold for attaching bioactive groups, making it a promising candidate for developing new pharmaceutical agents. For instance, studies have shown that this compound can act as a template for synthesizing inhibitors of certain enzymes involved in disease pathways.
Moreover, this compound has been investigated for its role in polymer chemistry. The heterocyclic structure can serve as a building block for constructing advanced polymers with tailored properties such as high thermal stability and mechanical strength. Recent advancements in polymer synthesis have demonstrated that incorporating this compound into polymer backbones can lead to materials with enhanced performance characteristics.
The bromine substitution at the 3-position plays a critical role in determining the reactivity of this compound. Bromine is an electron-withdrawing group that activates certain positions on the molecule for further functionalization. This feature makes it an ideal starting material for synthesizing more complex molecules with specific functionalities.
In conclusion, 5H-Pyrazolo[5,1-b][1,3]oxazine, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, making it a valuable addition to both academic and industrial research programs.
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